Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate
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Overview
Description
Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as esters, amides, and phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate typically involves multi-step organic reactions. One common method involves the reaction of ethyl chloroacetate with 4-aminophenol to form an intermediate, which is then reacted with 4-nitrophenyl isocyanate. The final step involves the reduction of the nitro group to an amine, followed by esterification to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and phenols.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Similar ester structure but with a bromine substituent.
Ethyl 2-(4-nitrophenyl)acetate: Contains a nitro group instead of the carbamoylamino group.
Ethyl 2-(4-aminophenyl)acetate: Features an amino group in place of the carbamoylamino group.
Uniqueness
Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate is unique due to its combination of ester, amide, and phenyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various research applications.
Properties
CAS No. |
36384-10-8 |
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Molecular Formula |
C22H26N4O7 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 2-[[4-[4-[(2-ethoxy-2-oxoethyl)carbamoylamino]phenoxy]phenyl]carbamoylamino]acetate |
InChI |
InChI=1S/C22H26N4O7/c1-3-31-19(27)13-23-21(29)25-15-5-9-17(10-6-15)33-18-11-7-16(8-12-18)26-22(30)24-14-20(28)32-4-2/h5-12H,3-4,13-14H2,1-2H3,(H2,23,25,29)(H2,24,26,30) |
InChI Key |
CHOIGBWUHUNSGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NCC(=O)OCC |
Origin of Product |
United States |
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